![molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3](/img/structure/B1313999.png)

2-Bromo-3-nitroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

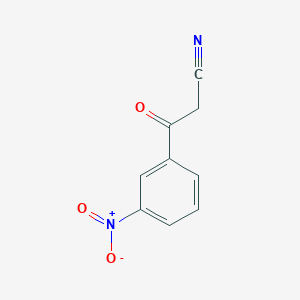

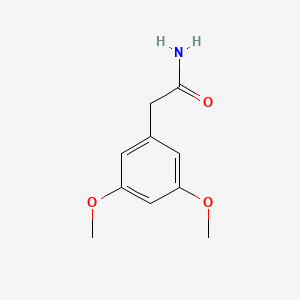

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound has spectra that include 1 NMR, 1 FTIR, and 2 UV-Vis .

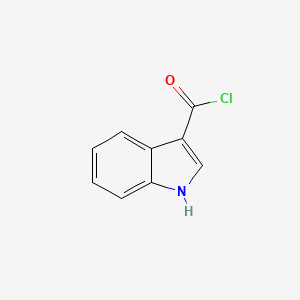

Synthesis Analysis

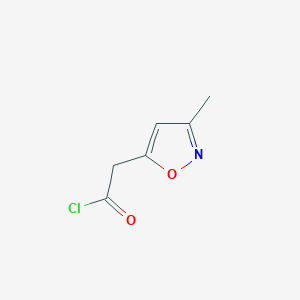

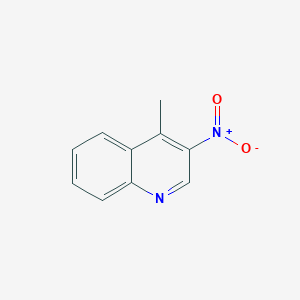

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent reaction involving the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Applications De Recherche Scientifique

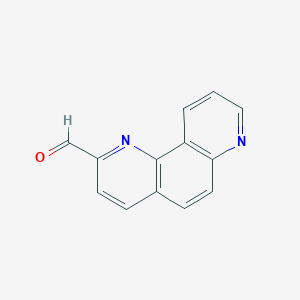

1. Structural Diversification

2-Bromo-3-nitroimidazo[1,2-a]pyridine serves as a precursor for synthesizing various structural analogs. For instance, Bazin et al. (2013) explored functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to produce 2-arylated compounds, further transformed into amides, anilines, and ureas in the 3-position. The study emphasized the nitro group's role in facilitating chlorine displacement and diversifying the product range Bazin et al., 2013.

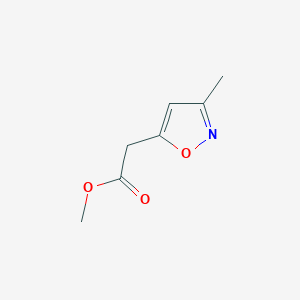

2. Triazine Synthesis

Zamora et al. (2004) utilized the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, highlighting its potential for biological applications. This process involved converting ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines into substituted nitro carboxamidoimidazopyridines and subsequent transformations Zamora et al., 2004.

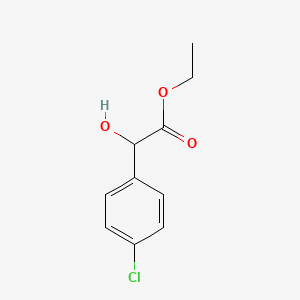

3. Reaction Mechanism Studies

Vanelle et al. (2008) reported the synthesis of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reactions with different nucleophiles to understand the reactivities of different electrophile halides. This study marked the first description of an S RN 1 reaction on the pyridine part of the imidazo[1,2-a]pyridine Vanelle et al., 2008.

4. Antibacterial Activity Exploration

A study by Ablọ et al. (2022) synthesized and characterized a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives to explore their antibacterial activities. Despite the synthesis and characterization, none of the compounds showed antibacterial activity on the tested bacteria Ablọ et al., 2022.

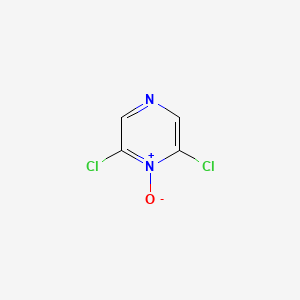

5. Electrophilic Substitution Reactions

Salgado-Zamora et al. (2008) conducted a systematic study on electrophilic substitution reactions of 3-nitroso-2-arylimidazo[l,2-a]pyridine, confirming the ipso-electrophilic substitution process. This research provided insights into the electronic influence of aryl substituents during the ipso-electrophilic process Salgado-Zamora et al., 2008.

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPRJDCPOMMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-nitroimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)